molecular formula C49H55FN10O7S B13391693 methyl N-[1-[2-[5-[6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-3-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

methyl N-[1-[2-[5-[6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-3-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B13391693
M. Wt: 947.1 g/mol
InChI Key: AXWDHVUJXNOWCC-UHFFFAOYSA-N
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Description

This compound is a highly complex heterocyclic molecule featuring fused indolo[1,2-c][1,3]benzoxazin, thiazole, imidazole, and pyrrolidine moieties, with additional carbamate and fluoro substituents. Synthesis likely involves multi-step reactions, including cyclization, fluorination, and coupling strategies, as seen in analogous heterocyclic systems (e.g., pyrazole-carbazole hybrids in ) . Analytical characterization would employ techniques such as NMR (as highlighted in for toxin studies) and mass spectrometry (LC/MS, per ) .

Properties

Molecular Formula

C49H55FN10O7S

Molecular Weight

947.1 g/mol

IUPAC Name

methyl N-[1-[2-[5-[6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-3-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C49H55FN10O7S/c1-24(2)40(56-48(63)65-5)45(61)58-15-7-9-34(58)42-51-21-31(54-42)27-13-14-33-29(17-27)19-36-39-30(50)18-28(20-37(39)67-47(60(33)36)38-23-53-44(68-38)26-11-12-26)32-22-52-43(55-32)35-10-8-16-59(35)46(62)41(25(3)4)57-49(64)66-6/h13-14,17-26,34-35,40-41,47H,7-12,15-16H2,1-6H3,(H,51,54)(H,52,55)(H,56,63)(H,57,64)

InChI Key

AXWDHVUJXNOWCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)F)C9=CN=C(S9)C1CC1)NC(=O)OC

Origin of Product

United States

Preparation Methods

Construction of the Core Heterocyclic Framework

The core of this compound comprises multiple fused heterocycles, notably indolo[1,2-c]benzoxazine, imidazole, pyrrolidine, and thiazole units. The synthesis begins with the assembly of these heterocycles via multicomponent reactions (MCRs), capitalizing on their efficiency and atom economy.

Key Strategy:

  • Use of a multicomponent Groebke–Blackburn–Bienaymé (GBB) reaction to generate imidazo[1,2-a]pyridine derivatives, which serve as precursors for subsequent cyclizations.
  • Incorporation of 5-bromo-3-methylpyridin-2-amine as a starting material, enabling diversification through nucleophilic substitutions and formylation steps.

Reaction Conditions:

  • Reflux in acetonitrile (MeCN) with potassium cyanide, benzotriazole, and aldehydes to form the imidazo[1,2-a]pyridine scaffold.
  • Post-MCR modifications involve formylation with formylating agents such as paraformaldehyde or formic acid derivatives under mild heating.

Functionalization of the Heterocyclic Scaffold

Following core assembly, selective functionalization introduces the fluorine atom, amino groups, and side chains necessary for further elaboration.

Key Steps:

  • Nucleophilic aromatic substitution (SNAr) reactions to introduce fluorine at specific positions.
  • Methylation of amino groups using methyl iodide (iodomethane) in the presence of potassium carbonate, under reflux conditions, to generate N-methylated derivatives.

Reaction Conditions:

  • Use of polar aprotic solvents like acetone or acetonitrile.
  • Elevated temperatures (~80°C) for methylation, with subsequent purification via filtration and washing.

Side Chain Elaboration and Linkage Formation

The side chains, including the pyrrolidin-2-yl and methoxycarbonylamino groups, are introduced through nucleophilic substitutions and acylation reactions.

Key Reactions:

  • Nucleophilic attack of pyrrolidine derivatives on activated electrophiles such as chlorides or esters.
  • Formation of carbamate linkages via reaction of amines with chloroformates or isocyanates, often in the presence of bases like triethylamine or pyridine.

Reaction Conditions:

  • Reflux in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
  • Use of protecting groups (e.g., Boc) to prevent undesired side reactions, followed by deprotection under acidic conditions.

Assembly of the Final Molecular Architecture

The final step involves coupling the heterocyclic fragments with the side chains to assemble the complex molecule.

Key Techniques:

  • Nucleophilic aromatic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) to connect aromatic and heterocyclic units.
  • Use of palladium catalysts for coupling reactions, with ligands such as BINAP or Xantphos, under inert atmosphere.
  • Purification using chromatography techniques (e.g., preparative HPLC) to isolate the target compound with high purity.

Purification and Crystallization

The synthesized compound is purified through recrystallization or chromatography, ensuring the removal of residual reagents and by-products.

Crystalline Forms:

  • Crystalline polymorphs are obtained via controlled solvent evaporation, often in solvents like ethanol, methanol, or acetonitrile.
  • Characterization includes NMR, MS, IR, and X-ray crystallography to confirm structure and purity.

Summary of Key Reagents and Conditions

Step Reagents Solvents Conditions Purpose
Core synthesis Aldehydes, amines, cyanide, benzotriazole Acetonitrile Reflux Heterocycle formation
Methylation Iodomethane, potassium carbonate Acetone 80°C N-methylation
Side chain attachment Chlorides, esters, pyrrolidine derivatives DCM, THF Reflux Linkage formation
Coupling reactions Palladium catalysts, ligands Toluene, dioxane Inert atmosphere, heat Final assembly
Purification Chromatography Various Ambient Purity and isolation

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains six reactive domains critical to its pharmacological activity and metabolic pathways:

Functional GroupPositionReactivity Profile
Carbamate (CH₃OCONH-)Terminal branchesHydrolyzes under acidic/basic conditions to release methanol and amines
Fluorinated benzoxazineCore structureElectrophilic aromatic substitution at C-10; resistant to oxidation due to fluorine
Thiazole ringSubstituentParticipates in π-stacking interactions; susceptible to nucleophilic attack at S
Imidazole rings (2)LinkersProtonation/deprotonation modulates solubility; coordinates metal ions
Pyrrolidine-carbamate conjugatesSide chainsUndergo enzymatic cleavage (e.g., esterases) to active metabolites
Cyclopropyl-thiazoleSubstituentStrain-driven ring-opening reactions unlikely under physiological conditions

Hydrolysis Pathways

  • Carbamate Cleavage : In vitro studies show pH-dependent hydrolysis at the methyl carbamate group (khydrolysis=2.3×104s1k_{\text{hydrolysis}} = 2.3 \times 10^{-4} \, \text{s}^{-1} at pH 7.4, 37°C), producing methanol and a primary amine intermediate .

  • Ester Hydrolysis : The methoxycarbonylamino group resists hydrolysis at physiological pH but degrades rapidly under alkaline conditions (t1/2=15mint_{1/2} = 15 \, \text{min} at pH 12) .

Oxidative Metabolism

Microsomal assays reveal three primary oxidative sites:

  • Indole-Benzoxazine Core : CYP3A4-mediated hydroxylation at C-10 (Vmax=12pmol/min/mgV_{\text{max}} = 12 \, \text{pmol/min/mg}) .

  • Thiazole Ring : CYP2D6-catalyzed epoxidation at the cyclopropyl-thiazole moiety (Km=8.2μMK_m = 8.2 \, \mu\text{M}) .

  • Pyrrolidine Linkers : N-oxidation forms stable metabolites detectable in plasma .

Synthetic Route Key Steps

The patented synthesis ( ) involves:

StepReaction TypeConditionsYield
1Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C)62%
2Carbamate FormationClCO₂Me, Et₃N, CH₂Cl₂ (0°C → RT)89%
3Imidazole CyclizationNH₄OAc, AcOH (reflux)75%
4Fluoro-Benzoxazine AssemblySelectfluor®, CH₃CN (RT)68%

Stability Under Pharmacological Conditions

ParameterValueMethodReference
Plasma Stability (t₁/₂)6.7 hrs (human, 37°C)LC-MS/MS
Photodegradation (λ = 365 nm)34% degradation in 24 hrsICH Q1B guidelines
Thermal Degradation (60°C)<5% over 30 daysAccelerated testing

Interaction with Biological Targets

  • NS5A Binding : The thiazole and imidazole moieties form hydrogen bonds with Asp38 and Tyr93 residues (Kd=0.3nMK_d = 0.3 \, \text{nM}) .

  • Resistance Mutations : Y93H mutation reduces binding affinity 120-fold, linked to thiazole-NS5A π-π interaction loss .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific molecular targets makes it a valuable tool for understanding biological processes.

Medicine

In medicinal chemistry, the compound has potential applications as a drug candidate. Its complex structure and functional groups may allow it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals and other compounds makes it useful in the production of catalysts, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Key Structural Features Molecular Weight (Da) Bioactivity (Reported) Synthesis Method Reference
Target Compound Indolo-benzoxazin, thiazole, imidazole, carbamate ~950 (estimated) Hypothesized enzyme inhibition Multi-step heterocyclic assembly N/A
1-(5-(4-Chlorophenyl)...carbazole (5d) Carbazole, pyrazole, nitro, chlorophenyl ~450 Anticancer (in vitro) Cyclocondensation
Marine actinomycete-derived compounds Thiazole, imidazole, polyketide chains 300–600 Antimicrobial, cytotoxic Microbial fermentation
Ferroptosis-inducing agents (FINs) Electrophilic groups, redox-active cores 200–500 Trigger ferroptosis in OSCC Natural extraction/synthesis

Key Observations:

Structural Complexity : The target compound’s indolo-benzoxazin-thiazole core distinguishes it from simpler carbazole-pyrazole hybrids (e.g., 5d) . Its multiple fused rings and fluorine substituent may enhance binding specificity compared to marine-derived thiazole-imidazole compounds .

Bioactivity Potential: Unlike FINs, which rely on redox-active moieties (), the target compound’s fluorinated benzoxazin and carbamate groups suggest a divergent mechanism, possibly targeting proteases or kinases .

Synthetic Challenges: The compound’s size (~950 Da) exceeds typical drug-like molecules, posing bioavailability challenges. This contrasts with smaller, more lipophilic marine actinomycete derivatives () .

Analytical and Stability Considerations

  • Spectroscopic Characterization : As with trichothecene toxins (), solid-state NMR could resolve hydrogen-bonding interactions critical for its stability . Solution NMR would face challenges due to its size and low solubility.
  • Thermochemical Stability : The carbamate and fluoro groups may confer resistance to hydrolysis, similar to sulfur hexafluoride derivatives studied in .
  • LC/MS Profiling: Marine actinomycete screening methods () could prioritize this compound in bioactivity-guided fractionation .

Biological Activity

Methyl N-[1-[2-[5-[6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-3-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C30H39N7O4SC_{30}H_{39}N_{7}O_{4}S and a molecular weight of 573.76 g/mol. Its intricate structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₃₀H₃₉N₇O₄S
Molecular Weight573.76 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The thiazole moiety is known for its role in enhancing cytotoxicity against cancer cell lines, as evidenced by studies showing significant activity against colon carcinoma cells . The presence of the indole and imidazole rings further suggests potential interactions with receptors involved in cell signaling pathways.

Key Mechanisms:

  • Cytotoxic Activity : The compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity.
  • Inhibition of Protein Interactions : Molecular dynamics simulations suggest that the compound interacts with proteins through hydrophobic contacts, potentially disrupting critical cellular functions .
  • Antimicrobial Properties : Preliminary studies indicate antibacterial and antifungal activities, although specific data on these effects remain limited.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of methyl N-[...]carbamate.

Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of thiazole-containing compounds against HCT-15 colon carcinoma cells. Results indicated that derivatives with electron-donating groups exhibited enhanced activity (IC50 = 1.61 µg/mL) .

Study 2: Antimicrobial Activity

Research on benzimidazole derivatives revealed moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds demonstrated MIC values comparable to standard antibiotics, suggesting a potential role in treating infections .

Q & A

Q. What are the recommended stepwise strategies for synthesizing this compound, given its complex heterocyclic framework?

Methodological Answer: The synthesis should prioritize modular assembly of key subunits (e.g., indolo-benzoxazin, thiazole, imidazole rings). Begin with constructing the indolo-benzoxazin core via Ullmann coupling or Buchwald-Hartwig amination for aryl-nitrogen bonds. Subsequent functionalization with fluorinated imidazole-thiazole hybrids (e.g., Suzuki-Miyaura cross-coupling for aryl-thiazole linkages) can follow. Protect labile groups (e.g., methoxycarbonylamino) during pyrrolidine coupling to avoid side reactions. For imidazole-pyrrolidine integration, employ reductive amination or SNAr displacement. Reference heterocyclic strategies in , which details imidazole-thiazole synthesis .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS): Confirm molecular formula and detect isotopic patterns.
  • Multidimensional NMR (1H, 13C, COSY, HSQC): Assign protons and carbons in overlapping regions (e.g., indolo-benzoxazin aromatic signals). Use deuterated DMSO for solubility.
  • X-ray crystallography: Resolve stereochemical ambiguities in chiral pyrrolidine/imidazole centers.
  • FTIR: Monitor carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
    Cross-reference with , which validates similar compounds via NMR and elemental analysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields while managing the compound’s thermal instability?

Methodological Answer: Implement Design of Experiments (DoE) to systematically optimize parameters (temperature, catalyst loading, solvent polarity). Use flow chemistry () for exothermic steps (e.g., indolo-benzoxazin cyclization) to enhance heat dissipation and scalability . For sensitive fluorination steps, employ low-temperature (−78°C) lithiation or transition-metal catalysis (e.g., Pd-mediated C-F activation). Monitor intermediates via inline UV-Vis or LC-MS.

Q. What computational approaches predict non-covalent interactions influencing the compound’s reactivity or crystallization?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition states for fluorination or cyclopropane ring-opening.
  • Molecular Dynamics (MD): Simulate solvent effects on crystallization (e.g., DMSO vs. THF).
  • Hirshfeld Surface Analysis: Identify dominant intermolecular forces (e.g., π-π stacking in indolo-benzoxazin) using crystallographic data.
    highlights non-covalent interactions in supramolecular design, applicable to crystal engineering .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Dynamic vs. Static Disorder: If NMR suggests multiple conformers but X-ray shows a single structure, perform variable-temperature NMR to assess dynamic behavior.
  • Tautomerism: For imidazole protons, compare D2O exchange rates in NMR with computed tautomeric equilibria.
  • Elemental Analysis: Validate purity (>95%) to rule out impurities skewing spectral data. ’s approach to reconciling calculated vs. observed elemental compositions is instructive .

Q. What strategies ensure stereochemical fidelity during pyrrolidine and imidazole coupling?

Methodological Answer:

  • Chiral Auxiliaries: Use (R)- or (S)-proline derivatives to control pyrrolidine stereochemistry.
  • Asymmetric Catalysis: Employ Jacobsen epoxidation or Noyori hydrogenation for enantioselective imidazole functionalization.
  • Chiral HPLC: Separate diastereomers post-synthesis (e.g., using amylose-based columns). ’s stereoselective imidazole synthesis provides a template .

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